![molecular formula C9H10O3 B14777000 4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14777000.png)
4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[3.1.0]hexane core fused with a cyclopropane ring, making it an interesting subject of study in organic chemistry due to its high ring strain and potential bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogens or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The high ring strain in its structure makes it highly reactive, allowing it to participate in various chemical reactions that can modify biological molecules or pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar core structure but lack the spirocyclic fusion with a cyclopropane ring.
Cyclopropylamines: These compounds feature a cyclopropane ring fused with an amine group, offering different reactivity and bioactivity profiles.
Uniqueness
4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid is unique due to its spirocyclic structure, which imparts high ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
4-oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-4-3-9(1-2-9)7-5(4)6(7)8(11)12/h5-7H,1-3H2,(H,11,12) |
Clave InChI |
ZOGVFGATYIFVRS-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(=O)C3C2C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



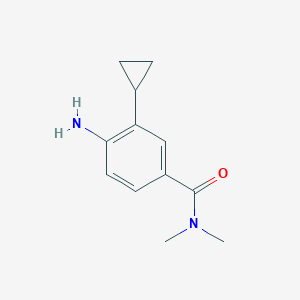
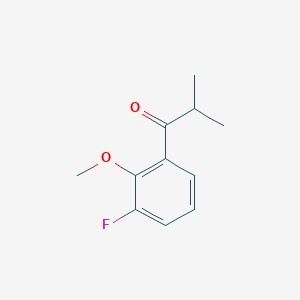
![2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14776928.png)
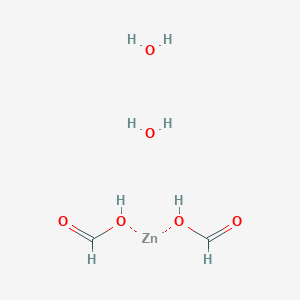
![Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B14776935.png)

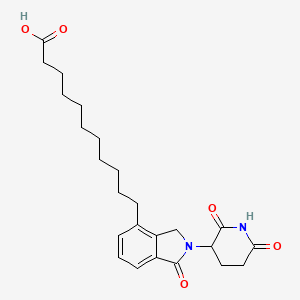
![[4-[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B14776950.png)
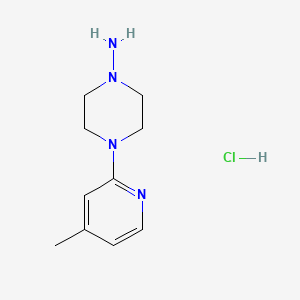


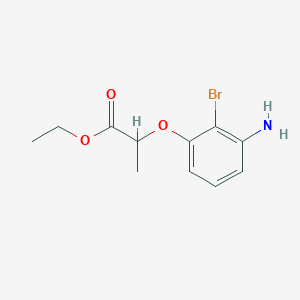
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride](/img/structure/B14776994.png)
